molecular formula C12H12ClNO2S2 B10976199 3-chloro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

3-chloro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B10976199
M. Wt: 301.8 g/mol
InChI Key: QUOXUGDGEZTJDM-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide is an organic compound that features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with 1-(2-thienyl)ethylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-chlorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
  • Add 1-(2-thienyl)ethylamine to the solution.
  • Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition of specific pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-[1-(2-thienyl)ethyl]benzamide: Similar structure but lacks the sulfonamide group.

    N-[1-(2-Thienyl)ethyl]benzenesulfonamide: Similar structure but lacks the chlorine atom.

    3-Chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene or thienyl rings.

Uniqueness

3-Chloro-N-[1-(2-thienyl)ethyl]-1-benzenesulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClNO2S2

Molecular Weight

301.8 g/mol

IUPAC Name

3-chloro-N-(1-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12ClNO2S2/c1-9(12-6-3-7-17-12)14-18(15,16)11-5-2-4-10(13)8-11/h2-9,14H,1H3

InChI Key

QUOXUGDGEZTJDM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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